- Synthesis and biological activity of imidazo[4,5-c]quinoline derivatives as PI3K/mTOR inhibitorsChemical Research in Chinese Universities, 2017, 33(6), 895-902,
Cas no 915019-53-3 (2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile)

915019-53-3 structure
Produktname:2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile
CAS-Nr.:915019-53-3
MF:C20H15BrN4O
MW:407.263303041458
MDL:MFCD12406065
CID:832617
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
- 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
- 2-(4-(8-BROMO-2-OXO-2,3-DIHYDROIMIDAZO[4,5-C]QUINOLIN-1-YL)PHENYL)-2-METHYLPROPANENITRILE
- Benzeneacetonitrile, 4-(8-bromo-2,3-dihydro-2-oxo-1H-imidazo[4,5-c]quinolin-1-yl)-.alpha.,.alpha.-dimethyl-
- BENZENEACETONITRILE, 4-(8-BROMO-2,3-DIHYDRO-2-OXO-1H-IMIDAZO[4,5-C]QUINOLIN-1-YL)-A,A-DIMETHYL-
- C20H15BrN4O
- 2-[4-(8-Bromo-2-oxo-2,3-dihydroimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropionitrile
- 2-[4-(8-Bromo-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile
- 2-[4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile
- 2-{4-(8-brom
- 4-(8-Bromo-2,3-dihydro-2-oxo-1H-imidazo[4,5-c]quinolin-1-yl)-α,α-dimethylbenzeneacetonitrile (ACI)
- 2-[4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropionitrile
- 2-[4-(8-Bromo-2-oxo-3H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile
- 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile
-
- MDL: MFCD12406065
- Inchi: 1S/C20H15BrN4O/c1-20(2,11-22)12-3-6-14(7-4-12)25-18-15-9-13(21)5-8-16(15)23-10-17(18)24-19(25)26/h3-10H,1-2H3,(H,24,26)
- InChI-Schlüssel: VDJPWUIERGLWRZ-UHFFFAOYSA-N
- Lächelt: N#CC(C)(C)C1C=CC(N2C3C(=CN=C4C=3C=C(Br)C=C4)NC2=O)=CC=1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 2
- Komplexität: 606
- Topologische Polaroberfläche: 69
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Sicherheitsinformationen
- Lagerzustand:Sealed in dry,2-8°C
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | B073825-50mg |
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-53-3 | 50mg |
$ 460.00 | 2022-04-02 | ||
1PlusChem | 1P006M2M-100mg |
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-53-3 | >98% | 100mg |
$345.00 | 2024-04-20 | |
Aaron | AR006MAY-1g |
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-53-3 | 98% | 1g |
$1049.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHA960-100mg |
2-[4-(8-bromo-2-oxo-3H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methyl-propanenitrile |
915019-53-3 | 95% | 100mg |
¥2196.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHA960-250mg |
2-[4-(8-bromo-2-oxo-3H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methyl-propanenitrile |
915019-53-3 | 95% | 250mg |
¥3658.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058032-1g |
2-[4-(8-Bromo-2-oxo-2,3-dihydroimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropionitrile |
915019-53-3 | 98% | 1g |
¥10123.00 | 2024-04-25 | |
Aaron | AR006MAY-250mg |
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-53-3 | 98% | 250mg |
$493.00 | 2025-02-10 | |
Aaron | AR006MAY-100mg |
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-53-3 | 98% | 100mg |
$296.00 | 2025-02-10 | |
eNovation Chemicals LLC | D769905-100mg |
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-53-3 | 98% | 100mg |
$340 | 2025-02-25 | |
Crysdot LLC | CD11017898-1g |
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-53-3 | 95+% | 1g |
$980 | 2024-07-19 |
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt
1.2 Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 5 min, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 5 min, 0 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate , Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 8 - 10 h, rt
1.2 1.5 h, rt → 60 °C; 3 h, 60 °C; 3 h, 0 - 5 °C; 2 h, 0 - 5 °C; 1 h, 40 - 50 °C
1.2 1.5 h, rt → 60 °C; 3 h, 60 °C; 3 h, 0 - 5 °C; 2 h, 0 - 5 °C; 1 h, 40 - 50 °C
Referenz
- Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing ScaleOrganic Process Research & Development, 2019, 23(9), 1908-1917,
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Raw materials
- 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile
- N,N'-Carbonyldiimidazole
- 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)-phenyl)-2-methylpropanenitrile
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Preparation Products
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile Verwandte Literatur
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
915019-53-3 (2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile) Verwandte Produkte
- 1805548-62-2(3-(Difluoromethyl)-5-iodo-2-methylpyridine-6-methanol)
- 887588-54-7(tert-butyl 2-{[(3-methoxypropyl)amino]methyl}piperidine-1-carboxylate)
- 1251615-44-7(N-[(3-chlorophenyl)methyl]-3-(N-ethylbenzenesulfonamido)thiophene-2-carboxamide)
- 1263208-95-2(Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate)
- 922464-25-3(8-(2-butoxyphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 304861-49-2(4'-Acetoxy-3'-chloro-biphenyl-4-carboxylic acid)
- 1030096-25-3(2-(4-fluorophenoxy)ethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 64354-26-3(4,6-Dibromo-5-hydroxypicolinic acid)
- 158923-09-2(Ferrocene,1-(dicyclohexylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]-, (1R)-)
- 2034376-88-8(N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-5-methyl-1,2-oxazole-4-carboxamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:915019-53-3)2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile

Reinheit:99%/99%/99%
Menge:1g/250mg/100mg
Preis ($):1069.0/502.0/302.0